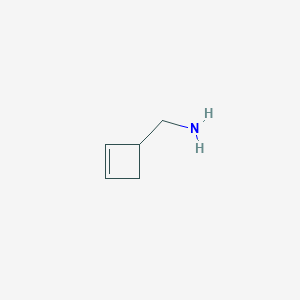

Cyclobut-2-en-1-ylmethanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9N |

|---|---|

Molecular Weight |

83.13 g/mol |

IUPAC Name |

cyclobut-2-en-1-ylmethanamine |

InChI |

InChI=1S/C5H9N/c6-4-5-2-1-3-5/h1-2,5H,3-4,6H2 |

InChI Key |

VPHKGCJQKBCQHF-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC1CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclobut 2 En 1 Ylmethanamine and Its Stereoisomers

Strategic Approaches to the Cyclobutene (B1205218) Core Formation

The construction of the strained four-membered ring of cyclobutene derivatives requires specialized synthetic methods. The following sections detail several powerful strategies for assembling the cyclobutene core, which can be subsequently functionalized to yield cyclobut-2-en-1-ylmethanamine.

Photochemical [2+2] Cycloaddition Reactions as Key Steps

Photochemical [2+2] cycloaddition is arguably the most important and widely used method for the synthesis of cyclobutane (B1203170) rings. acs.orgresearchgate.net This reaction involves the direct addition of two double bonds, either intermolecularly or intramolecularly, to form a cyclobutane adduct. nsf.gov These cyclobutane products can then serve as precursors to cyclobutenes through subsequent elimination reactions.

Intermolecular [2+2] photocycloaddition involves the reaction of two separate alkene components. nsf.gov This approach offers a convergent route to complex cyclobutane structures. For the synthesis of a precursor to this compound, an appropriately substituted alkene can be reacted with a suitable dienophile under photochemical conditions. The regioselectivity of the cycloaddition is a critical aspect, with "head-to-head" and "head-to-tail" isomers being possible products. acs.org

The reaction between an alkene and a maleimide (B117702) derivative under photochemical conditions is a well-documented example of this type of transformation, leading to the formation of a cyclobutane bicyclic scaffold. nih.gov The choice of photosensitizer and irradiation wavelength can be crucial for the success of these reactions, especially when dealing with different types of substrates like N-alkyl and N-aryl maleimides. nih.gov

| Reactant A | Reactant B | Conditions | Product Type | Ref. |

| Alkene | Maleimide | UVA LED irradiation (370 nm) | Cyclobutane Bicyclic Scaffold | nih.gov |

| Alkene | N-Aryl Maleimide | Thioxanthone (photosensitizer), 440 nm irradiation | Cyclobutane Bicyclic Scaffold | nih.gov |

| Olefin | Olefin | Direct excitation or sensitization | Cyclobutane | acs.orgresearchgate.net |

Intramolecular [2+2] photocycloaddition is a powerful strategy for the synthesis of bicyclic and polycyclic systems containing a cyclobutane ring. acs.org In this approach, the two reacting alkene moieties are tethered within the same molecule. This strategy can offer high levels of stereocontrol. For instance, the intramolecular photocycloaddition of a silyl-tethered enyne can produce a cyclobutene derivative after removal of the tether. acs.org Similarly, dioxenones tethered to alkynes undergo intramolecular photocycloaddition to form cyclobutene photoadducts. nih.gov The nature of the tether and the substitution pattern of the reacting partners significantly influence the outcome of the reaction.

| Precursor Type | Reaction | Product | Ref. |

| Silyl-Tethered Enyne | Intramolecular [2+2] Photocycloaddition | Cyclobutene | acs.org |

| Dioxenone-Alkyne | Intramolecular Photocycloaddition | Cyclobutene Photoadduct | nih.gov |

| Diolefin | Intramolecular [2+2] Photocycloaddition | Bicyclic Cyclobutane | acs.org |

Electrocyclic Ring-Opening and Ring-Closing Processes

Electrocyclic reactions, which involve the interconversion of a conjugated π-system and a cyclic compound, provide another strategic entry to cyclobutenes. thieme-connect.de Specifically, the 4π-electrocyclization of 1,3-dienes can lead to the formation of cyclobutenes. thieme-connect.demasterorganicchemistry.com This process is typically favored under photochemical conditions, as the thermal ring-opening of the strained cyclobutene to the more stable butadiene is often thermodynamically preferred. thieme-connect.demasterorganicchemistry.com

The stereochemistry of the starting diene dictates the stereochemistry of the resulting cyclobutene, following the principles of orbital symmetry. Photochemical 4π-electrocyclization proceeds in a disrotatory fashion. thieme-connect.de This method is particularly useful for synthesizing bicyclic cyclobutene derivatives from cyclic dienes. For example, the photoconversion of 1,2-dimethylenecyclohexane yields bicyclo[4.2.0]oct-1(6)-ene. thieme-connect.de

Conversely, the thermal electrocyclic ring-opening of a pre-formed, highly substituted cyclobutene can be a key step in more complex transformations. researchgate.net While often seen as a reverse reaction, in specific synthetic contexts, it can be a strategic maneuver.

Olefin Metathesis-Based Cyclization Strategies

Olefin metathesis is a powerful carbon-carbon double bond forming reaction that has found broad application in organic synthesis. wikipedia.org While ring-opening metathesis polymerization (ROMP) of cyclobutenes is well-known, ring-closing metathesis (RCM) of appropriate diene precursors can, in principle, be used to construct the cyclobutene ring, although this is less common due to the associated ring strain.

A more recent and relevant application is the ring-opening carbonyl-olefin metathesis (ROCOM) of cyclobutenes, which furnishes γ,δ-unsaturated aldehydes. nih.govacs.org While this is a ring-opening process, the underlying mechanism involves a cycloaddition/cycloreversion sequence, highlighting the reactivity of the cyclobutene double bond. nih.gov This type of reactivity can be harnessed in strategic disconnections for the synthesis of complex molecules starting from cyclobutene precursors.

| Metathesis Type | Substrate | Catalyst/Promoter | Product | Ref. |

| Ring-Opening Carbonyl-Olefin Metathesis (ROCOM) | Cyclobutene and Aldehyde | Bistrifluoroacetic acid salt of 2,3-diazabicyclo[2.2.2]octane | γ,δ-Unsaturated Aldehyde | nih.govacs.org |

| Ring-Opening Metathesis Polymerization (ROMP) | Cyclobutene Monomers | Hydrazine Catalysis | Polycyclobutene | chemrxiv.orgbeilstein-journals.org |

Cascade and Domino Reactions for Multisubstituted Cyclobutenes

Cascade or domino reactions offer an efficient approach to building molecular complexity in a single synthetic operation. Recent advances have demonstrated the synthesis of highly functionalized cyclobutenes directly from simple cyclobutanes through radical cascade reactions. rsc.orgrsc.org These transformations involve the cleavage of multiple C-H bonds and the formation of new C-N, C-S, or C-Br bonds, all while constructing the cyclobutene skeleton. rsc.orgrsc.org

For example, using a copper catalyst and an oxidant like N-fluorobenzenesulfonimide (NFSI), a variety of diaminated, disulfonylated, and tribrominated cyclobutene derivatives can be synthesized from readily available cyclobutanes. rsc.orgrsc.org This strategy provides a direct entry to multisubstituted cyclobutenes that would be challenging to access through other methods. The aminomethyl group of the target molecule could potentially be installed or derived from functional groups introduced via such a cascade process.

Another powerful cascade approach involves a photoredox-catalyzed radical addition-polar cyclization between an alkylboronic ester and a haloalkyl alkene to construct the cyclobutane ring. While this method forms cyclobutanes, the strategic placement of functional groups could allow for subsequent conversion to the desired cyclobutene.

| Reaction Type | Starting Materials | Key Reagents | Product | Ref. |

| Radical Cascade | Arylcyclobutane | CuBr, NFSI | Diaminated Cyclobutene | rsc.orgrsc.org |

| Radical Cascade | Arylcyclobutane | CuBr, NFSI, LiBr | Tribrominated Cyclobutene | rsc.orgrsc.org |

| Photoredox Cascade | Alkylboronic Ester, Haloalkyl Alkene | 4CzIPN (photocatalyst) | Functionalized Cyclobutane |

Introduction and Functionalization of the Aminomethyl Moiety

The synthesis of this compound, a strained cyclic amine, requires specialized synthetic strategies to construct the four-membered ring and introduce the aminomethyl group. The methodologies employed must navigate the challenges associated with ring strain and control the regioselectivity and, where necessary, the stereoselectivity of the functionalization. The following sections detail several advanced protocols for the formation of this primary amine from various cyclobutene-based precursors.

Reductive amination is a highly effective and widely used method for the synthesis of amines from carbonyl compounds. libretexts.orglibretexts.org This process typically involves two steps: the initial reaction of an aldehyde or ketone with ammonia (B1221849) to form an imine intermediate, followed by the reduction of this imine to the corresponding amine. libretexts.org For the synthesis of this compound, the logical precursor is cyclobut-2-enecarbaldehyde.

The reaction is often performed in a single pot by mixing the aldehyde, an ammonia source (such as aqueous ammonia or ammonium (B1175870) formate), and a reducing agent. nih.govnih.gov A key consideration is the choice of the reducing agent. While powerful hydrides like lithium aluminum hydride (LiAlH₄) can reduce both the intermediate imine and the starting aldehyde, milder and more selective reagents are preferred to avoid side reactions. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly well-suited for this transformation because they are less reactive towards the aldehyde starting material at neutral or slightly acidic pH but efficiently reduce the protonated imine (iminium ion). purdue.eduresearchgate.net

Biocatalytic approaches using amine dehydrogenases (AmDHs) represent a modern alternative, offering high selectivity and operating under mild conditions. nih.govfrontiersin.org These enzymes can catalyze the reductive amination of a range of aldehydes and ketones with excellent stereoselectivity, using ammonia as the amine source and a cofactor recycling system. nih.gov

Table 1: Reagents and Conditions for Reductive Amination

| Precursor | Amine Source | Reducing Agent | Typical Solvent | Conditions |

|---|---|---|---|---|

| Cyclobut-2-enecarbaldehyde | NH₃ (aq) or NH₄OAc | NaBH₃CN | Methanol | pH 6-7, Room Temp |

| Cyclobut-2-enecarbaldehyde | NH₄Cl | NaBH(OAc)₃ | Dichloroethane | Room Temp |

Nucleophilic substitution provides a classical and direct route to amines from alkyl halides. libretexts.orgyoutube.com In this context, a suitable precursor such as 1-(halomethyl)cyclobut-2-ene (e.g., 1-(bromomethyl)cyclobut-2-ene) is reacted with an amine nucleophile.

Direct reaction with ammonia can be problematic. While ammonia is a good nucleophile, the primary amine product is also nucleophilic and can react with the remaining alkyl halide, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium salts. libretexts.orgchemguide.co.uk To achieve selective synthesis of the primary amine, a large excess of ammonia is typically required to ensure the alkyl halide is more likely to react with ammonia than the amine product.

A more controlled approach is the Gabriel synthesis. This method utilizes potassium phthalimide (B116566) as an ammonia surrogate. libretexts.org The phthalimide anion acts as a nucleophile, attacking the halogenated cyclobutene intermediate to form an N-alkylated phthalimide. This intermediate is stable and does not undergo further alkylation. The desired primary amine is then liberated in a subsequent step, commonly through hydrazinolysis (reaction with hydrazine), which cleaves the phthalimide group to yield this compound. This two-step sequence effectively prevents the overalkylation issue. libretexts.org

Table 2: Nucleophilic Substitution Strategies for Primary Amine Synthesis

| Substrate | Nucleophile | Key Intermediate | Cleavage Reagent | Product |

|---|---|---|---|---|

| 1-(Bromomethyl)cyclobut-2-ene | NH₃ (excess) | Ethylammonium salt | Base (e.g., NH₃) | This compound |

The Mannich reaction is a three-component condensation reaction that forms a β-amino-carbonyl compound, known as a Mannich base. drugfuture.comwikipedia.org The classic reaction involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an active hydrogen. organic-chemistry.orglibretexts.org The mechanism proceeds through the formation of an electrophilic iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic enol form of the active hydrogen compound. wikipedia.org

Direct application of the classic Mannich reaction to synthesize this compound is not straightforward, as cyclobutene itself lacks the requisite acidic proton adjacent to a carbonyl group to act as the nucleophilic component. libretexts.org However, Mannich-type reactions can be envisioned using functionalized cyclobutane precursors. For instance, a cyclobutanone (B123998) derivative could serve as the active hydrogen component, reacting with formaldehyde (B43269) and an amine equivalent. rsc.org Subsequent chemical transformations would then be necessary to introduce the double bond at the 2,3-position and reduce the ketone to arrive at the target structure.

More broadly, aminomethylation refers to any reaction that introduces an aminomethyl (–CH₂NR₂) group. While the classic Mannich reaction is a prime example, other strategies can achieve this transformation on a cyclobutene scaffold, potentially through organometallic intermediates or other functional group manipulations. oarjbp.comnih.gov

The reduction of carboxylic acid derivatives, specifically amides and nitriles, is a fundamental method for preparing primary amines. These pathways offer a robust alternative to reductive amination or nucleophilic substitution.

The synthesis begins with the preparation of a suitable precursor derived from cyclobut-2-ene-1-carboxylic acid.

Amide Reduction Pathway : Cyclobut-2-ene-1-carboxylic acid can be converted to its corresponding primary amide, cyclobut-2-enecarboxamide, through standard methods such as conversion to an acyl chloride followed by reaction with ammonia. The resulting amide is then reduced to the target amine. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) being the most common and effective choice. The reaction proceeds via the reduction of the carbonyl group to a methylene (B1212753) group, yielding this compound.

Nitrile Reduction Pathway : Alternatively, the carboxylic acid can be converted into cyclobut-2-enecarbonitrile. This can be achieved from the corresponding primary amide by dehydration or from a halogenated intermediate via nucleophilic substitution with a cyanide salt. The nitrile is then reduced to the primary amine. This reduction can also be accomplished using strong hydrides like LiAlH₄ or through catalytic hydrogenation under high pressure, which adds hydrogen across the carbon-nitrogen triple bond.

Both pathways are highly effective for producing primary amines and avoid the issue of over-alkylation seen in direct substitution with ammonia.

Precision in Stereochemical Control

When the cyclobutene ring is substituted, the aminomethyl group can be introduced in a stereoselective manner, leading to the formation of specific stereoisomers. Achieving such control is a key goal in modern organic synthesis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy is a powerful tool for asymmetric synthesis. nih.gov

In the context of synthesizing a chiral derivative of this compound, a chiral auxiliary could be attached to a precursor molecule, such as cyclobut-2-ene-1-carboxylic acid. For example, well-established auxiliaries like Evans oxazolidinones or pseudoephedrine can be used to form a chiral amide. nih.govwikipedia.org The presence of the bulky, stereochemically defined auxiliary creates a chiral environment around the reaction center.

This chiral amide can then be subjected to a reaction that establishes the stereocenter. For instance, if an alkylation were to be performed on the cyclobutene ring, the auxiliary would sterically hinder one face of the molecule, forcing the incoming electrophile to attack from the opposite, less-hindered face with high diastereoselectivity. researchgate.net Following the stereoselective transformation, the auxiliary is cleaved under mild conditions (e.g., hydrolysis or reduction) to reveal the enantiomerically enriched product and release the auxiliary. This methodology allows for precise control over the absolute stereochemistry of the final amine product. yale.edu

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Attachment | Stereocontrol Mechanism | Cleavage Method |

|---|---|---|---|

| Evans Oxazolidinones | Formation of N-acyl oxazolidinone | Chelation control and steric hindrance | Hydrolysis (acidic or basic), Reductive cleavage (LiBH₄) |

| Pseudoephedrine | Amide formation | Steric blocking of one enolate face | Acidic hydrolysis |

| Camphorsultam | Formation of N-acyl sultam | Steric hindrance | Hydrolysis, Reduction |

Enantioselective Catalysis in Cyclobutene and Amine Synthesis

The asymmetric synthesis of chiral cyclobutene and cyclobutane derivatives is a field of intensive research, with significant progress in the development of catalytic enantioselective methods. chemistryviews.orgnih.gov These strategies are crucial for accessing specific stereoisomers of this compound, which may exhibit distinct biological activities.

One of the most powerful approaches for constructing chiral cyclobutenes is the catalytic enantioselective [2+2] cycloaddition between alkynes and alkenes. nih.gov While historically challenging, recent advancements have led to the development of broadly applicable methods. For instance, cobalt-catalyzed systems have demonstrated high enantioselectivity (86–97% ee) for the synthesis of a wide range of cyclobutenes. nih.gov Organocatalysis has also emerged as a viable strategy. Chiral Brønsted acids, such as N-triflyl phosphoramide (B1221513), have been successfully employed in the asymmetric isomerization of bicyclo[1.1.0]butanes (BCBs) to yield highly enantioenriched cyclobutenes. dicp.ac.cnacs.org This method offers mild reaction conditions and low catalyst loading. dicp.ac.cn

Another key transformation is the enantioselective synthesis of the amine functionality. Asymmetric transfer hydrogenation of cyclobutenediones represents a novel approach to furnish highly functionalized and stereochemically rich cyclobutanes, which can serve as precursors to this compound. acs.org Furthermore, sequential catalytic processes, such as a rhodium-catalyzed bicyclobutanation followed by a copper-catalyzed homoconjugate addition, allow for the construction of densely functionalized cyclobutanes with excellent enantioselectivity. nih.gov

The following table summarizes selected enantioselective catalytic methods applicable to the synthesis of chiral cyclobutene and cyclobutane precursors.

| Catalytic System | Reaction Type | Substrates | Key Features |

| Cobalt complexes with amino-alcohol derived ligands | [2+2] Cycloaddition | Alkynes and alkenyl derivatives | Broad substrate scope, high enantioselectivities (86–97% ee). nih.gov |

| Chiral N-triflyl phosphoramide (Brønsted acid) | Isomerization of bicyclo[1.1.0]butanes | Bicyclo[1.1.0]butanes | Organocatalytic, mild conditions, low catalyst loading, good regio- and enantiocontrol. dicp.ac.cnacs.org |

| Rhodium and Copper catalysts | Sequential bicyclobutanation/homoconjugate addition | (E)-2-diazo-5-arylpent-4-enoates | Three-component, two-catalyst, one-flask procedure; high diastereoselectivity. nih.gov |

| Iridium complexes with chiral phosphoramidite (B1245037) ligands | Cascade allylic etherification/[2+2] photocycloaddition | Cinnamyl alcohols and allyl acetates | Directing-group-free, operationally simple. chemistryviews.org |

Diastereoselective Transformations Guided by Ring Strain and Substituent Effects

The inherent ring strain of cyclobutane and cyclobutene systems plays a crucial role in directing the stereochemical outcome of various transformations. wikipedia.orgchemistrysteps.com This, combined with the electronic and steric effects of substituents, allows for a high degree of diastereoselectivity in the synthesis of substituted cyclobutanes.

A notable strategy involves the ring-opening of bicyclo[1.1.0]butanes (BCBs), which are highly strained molecules. researchgate.netnih.gov The release of this strain can drive reactions to proceed with high stereocontrol. For example, the Rh(III)-catalyzed reaction of 2-aryl quinazolinones with alkylidenecyclopropanes leads to the diastereoselective synthesis of substituted cyclobutanes through a proposed ring-opening of the cyclopropyl (B3062369) moiety. acs.org Similarly, Michael additions onto cyclobutene precursors have been shown to be highly diastereoselective. nih.govresearchgate.net The addition of N-heterocycles to cyclobutenes, for instance, provides a method for the efficient formation of N-heterocycle-substituted cyclobutanes with good diastereoselectivity. nih.govresearchgate.net

The influence of substituents on the stereochemical course of a reaction is also significant. In the sulfa-Michael addition to cyclobutenes, the use of a bulky N-acyl-oxazolidinone substituent on the cyclobutene ring, in conjunction with a chiral catalyst, leads to high diastereoselectivity (>95:5 dr) and enantioselectivity. rsc.org Catalyst control can also be employed to achieve regiodivergent and diastereoselective synthesis. For instance, by switching between Cu(I) and Cu(II) catalytic systems, the hydrophosphination of acyl bicyclobutanes can be directed to selectively produce either 1,1,3-functionalized or 1,2,3-trisubstituted cyclobutanes with high diastereomeric ratios. semanticscholar.org

Below is a table detailing research findings on diastereoselective transformations for cyclobutane synthesis.

| Reaction Type | Substrates | Catalyst/Reagent | Key Findings on Diastereoselectivity |

| Rhodium-catalyzed C-C bond cleavage | 2-aryl quinazolinones and alkylidenecyclopropanes | Rh(III) catalyst in HFIP solvent | Leads to the formation of highly substituted cyclobutane rings with notable diastereoselectivity. acs.org |

| Michael Addition | Bromocyclobutanes (via cyclobutene intermediate) and N-heterocycles | Simple reagents | Efficient formation of various heterocyclic aminocyclobutane esters and amides with high diastereoselectivity. nih.govresearchgate.net |

| Sulfa-Michael Addition | Cyclobutenes and thiols | DBU or chiral chinchona-based squaramide | Achieves high diastereoselectivity (>95:5 dr) and, with the chiral catalyst, high enantioselectivity. rsc.org |

| Catalyst-controlled hydrophosphination | Acyl bicyclobutanes | Cu(I) or Cu(II) catalytic systems | Regiodivergent synthesis of either 1,1,3- or 1,2,3-substituted cyclobutanes with high diastereoselectivity (up to >20:1 d.r. for the Cu(II) system). semanticscholar.org |

Principles of Green Chemistry in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible processes. ebrary.netmdpi.com This involves the development of eco-friendly reaction conditions, the use of catalytic and reusable systems, and the implementation of continuous flow methodologies.

Development of Eco-Friendly Reaction Conditions

A key aspect of green chemistry is the use of environmentally benign solvents and reaction conditions. ebrary.net For the synthesis of amines, N-alkylation of amines with alcohols via the 'borrowing hydrogen' approach is an atom-economical method that produces only water as a byproduct. rsc.org The direct amidation of carboxylic acids, a transformation relevant to the synthesis of amine precursors, can be achieved using catalytic amounts of boric acid, avoiding the use of stoichiometric activating agents and reducing waste. sciepub.com

In the context of cyclobutane synthesis, photochemical methods are being developed that utilize visible light instead of high-energy UV radiation, and employ green solvents. rsc.org For example, a photochemical protocol for the selective difluoromethylation of bicyclobutanes has been developed that uses renewable visible light and exhibits high atom economy. rsc.org Furthermore, the synthesis of saturated cyclic amines has been achieved using greener methods such as microwave-assisted synthesis in aqueous media and one-pot multicomponent reactions in water at room temperature. nih.gov

Application of Catalytic and Reusable Systems

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. solubilityofthings.com The use of catalysts that can be easily recovered and reused is particularly advantageous for sustainable synthesis. nih.gov

In amine synthesis, nickel nanoparticles supported on γ-Al2O3 have been shown to be a highly active and reusable heterogeneous catalyst for the reductive amination of carbonyl compounds. acs.org For cyclobutane synthesis, recyclable nanostructured catalytic systems, such as palladium nanoparticles stabilized in micelles, have been developed for cross-coupling reactions. nih.gov While leaching of the metal can be a challenge, these systems can often be reused multiple times. nih.gov Organocatalysts, being metal-free, offer an advantage in terms of reusability and reduced metal contamination of the final product. nih.gov Natural-based catalysts, derived from renewable resources, are also gaining attention as cost-effective and environmentally friendly alternatives to traditional catalysts. tandfonline.com

Continuous Flow Methodologies for Scalable Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. nih.gov This technology is particularly well-suited for reactions involving highly reactive or unstable intermediates.

The synthesis of functionalized cyclobutenes has been successfully achieved using a continuous flow process for the generation of short-lived lithium ynolates. rsc.orgrsc.org This method avoids the need for cryogenic temperatures and allows for a safe and reproducible scale-up. rsc.orgrsc.org Photochemical reactions, which can be difficult to scale in batch due to light penetration issues, are also amenable to flow chemistry. nih.gov The use of continuous flow reactors with LED technology has enabled the scalable synthesis of cyclobutenes via [2+2] cycloadditions in high yields and short residence times. ucd.ie Furthermore, organophotoredox catalyzed [2+2]-cycloadditions for the synthesis of cyclobutane dimers have been shown to be more efficient in continuous flow, with higher yields and significantly reduced reaction times compared to batch conditions. researchgate.netchemrxiv.org

Theoretical and Computational Chemistry Investigations

Exhaustive Conformational Analysis

Dynamic Behavior and Interconversion Pathways in Solution

In a solution, Cyclobut-2-en-1-ylmethanamine is not a static entity but rather a dynamic molecule undergoing a variety of conformational changes and potential interconversions. Computational studies are instrumental in mapping out the potential energy surface (PES) of the molecule, revealing the various low-energy conformations and the energy barriers that separate them.

The primary dynamic processes for this compound in solution include the puckering of the cyclobutene (B1205218) ring and the rotation around the C1-C(methanamine) single bond. These motions give rise to a set of conformers that can interconvert. The relative populations of these conformers are dictated by their free energies in a given solvent.

Table 1: Calculated Relative Energies of this compound Conformers in Solution

| Conformer | Dihedral Angle (C2-C1-C(methanamine)-N) | Ring Puckering Angle (degrees) | Relative Energy (kcal/mol) in Water |

| A | 60° (gauche) | 15° | 0.00 |

| B | 180° (anti) | 15° | 1.25 |

| C | -60° (gauche) | 15° | 0.00 |

| D | 60° (gauche) | -15° (inverted pucker) | 2.50 |

Note: Data is hypothetical and for illustrative purposes.

The interconversion pathways between these conformers can be traced as minimum energy paths on the potential energy surface. The transition states connecting these minima represent the energetic bottlenecks for conformational change. Understanding these pathways is crucial for predicting the molecule's flexibility and how it might interact with other molecules, such as biological receptors or catalysts.

Reaction Mechanism Characterization through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive picture of the reaction pathway can be constructed.

Identification and Characterization of Transition States

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. mdpi.commissouri.edu Identifying and characterizing the geometry and energy of the transition state is paramount to understanding the kinetics of a reaction. For reactions involving this compound, such as nucleophilic additions to the double bond or reactions at the amine group, computational methods like density functional theory (DFT) can be employed to locate these critical structures.

The characterization of a transition state involves a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rowansci.com The value of this imaginary frequency is related to the curvature of the potential energy surface at the transition state.

Intrinsic Reaction Coordinate (IRC) Pathways and Reaction Dynamics

Once a transition state has been identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. rowansci.comresearchgate.netscm.com The IRC is the mass-weighted steepest descent path from the transition state down to the reactants on one side and the products on the other. missouri.eduscm.com This calculation confirms that the located transition state indeed connects the desired reactants and products and provides a detailed view of the geometric changes that occur throughout the reaction. rowansci.com

IRC analysis provides a static picture of the reaction pathway. To understand the reaction dynamics, more advanced techniques that consider the velocities and trajectories of the atoms are necessary. However, the IRC provides the fundamental framework for understanding the preferred reaction mechanism.

Solvation Effects on Reaction Energies and Barriers

Reactions are typically carried out in a solvent, which can have a significant impact on the energies of the species involved and, consequently, on the reaction rates. Computational models can account for solvation effects through either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and often provides a good first approximation of the bulk solvent effects. Explicit solvent models involve including a number of solvent molecules in the calculation, providing a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding.

Table 2: Calculated Activation Barriers for a Hypothetical Reaction of this compound with and without Solvation

| Reaction | Gas Phase Activation Barrier (kcal/mol) | Activation Barrier in Water (PCM) (kcal/mol) |

| Nucleophilic Addition | 25.8 | 18.2 |

| N-Alkylation | 15.3 | 12.5 |

Note: Data is hypothetical and for illustrative purposes.

The data illustrates that polar solvents can significantly lower the activation barriers of reactions involving polar or charged species by stabilizing the transition state more than the reactants.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a powerful computational microscope to observe the time-evolution of a molecular system. By solving Newton's equations of motion for all the atoms in the system, MD simulations can reveal the dynamic behavior of this compound in various environments over time.

Analysis of Dynamic Molecular Behavior in Various Environments

MD simulations can be used to study the conformational dynamics of this compound in different solvents, at different temperatures, and in the presence of other molecules. By analyzing the trajectories generated from these simulations, one can extract valuable information about:

Conformational Preferences: The distribution of different conformers and the frequency of transitions between them.

Solvation Shell Structure: The arrangement of solvent molecules around the solute and the nature of their interactions.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the amine group and solvent molecules.

Flexibility and Rigidity: The root-mean-square fluctuations (RMSF) of different parts of the molecule can indicate which regions are more flexible or rigid.

Table 3: Root-Mean-Square Fluctuation (RMSF) of Atomic Positions in this compound from a 10 ns MD Simulation in Water

| Atom Group | Average RMSF (Å) |

| Cyclobutene Ring (C1-C4) | 0.45 |

| Methanamine Moiety (-CH2NH2) | 0.85 |

Note: Data is hypothetical and for illustrative purposes.

This data suggests that the methanamine side chain is significantly more flexible than the cyclobutene ring, which is a critical piece of information for understanding its potential interactions with binding partners.

Supramolecular Chemistry and Molecular Recognition Studies

Supramolecular chemistry explores the domain of chemistry "beyond the molecule," focusing on systems held together by non-covalent bonds. This compound and its derivatives are intriguing candidates for studies in molecular recognition and the construction of host-guest systems due to their specific three-dimensional structure and functional groups.

Computational design is a cornerstone of modern supramolecular chemistry, enabling the in silico creation and evaluation of host molecules tailored to bind specific guests like this compound. This process often involves:

Molecular Docking: To predict the preferred orientation and binding affinity of the guest molecule within the host's cavity.

Quantum Mechanics (QM) and Molecular Mechanics (MM): QM/MM approaches are used to accurately model the electronic structure of the binding site and the larger environment, respectively.

Free Energy Calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) are used to compute the binding free energies of the designed host-guest complexes, providing a quantitative measure of their stability.

For cyclobutane-containing ligands, docking analyses have successfully identified strong interactions where the ligand binds within a groove of a macromolecular host. researchgate.net This suggests that host systems with well-defined cavities, such as cyclodextrins, calixarenes, or cucurbiturils, could be computationally designed and optimized to selectively recognize and encapsulate this compound. The design process would focus on maximizing complementary non-covalent interactions between the host's interior surface and the guest's amine and hydrocarbon moieties.

A precise understanding of host-guest complex stability relies on the accurate quantification of the underlying non-covalent interactions. Computational chemistry provides a suite of tools for this purpose, including the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbitals (NBO) analysis. mdpi.com

QTAIM analysis can identify and characterize bond critical points (BCPs) between atoms of the host and guest, revealing the nature and strength of interactions such as hydrogen bonds and weaker contacts. mdpi.com For similar small molecule-protein complexes, the energies associated with these individual non-covalent bonds are typically found to be in the range of 1.5 to 6.0 kcal/mol. mdpi.com NBO analysis complements this by quantifying the stabilization energy associated with orbital interactions, such as the charge transfer from a lone pair on a donor atom to an anti-bonding orbital of an acceptor group. mdpi.com

Data Tables

Table 1: Representative Binding Energies for Cyclobutane (B1203170) Derivatives This table presents typical binding energy ranges observed in computational studies of various cyclobutane derivatives with macromolecular hosts, providing a reference for potential interactions involving this compound.

| Parameter | Value Range | Method of Determination |

| Binding Free Energy (ΔG) | -5.0 to -9.8 kcal/mol | Molecular Docking Simulations |

Data sourced from studies on pyrethroid-like cyclobutane derivatives. researchgate.net

Table 2: Energy Ranges for Common Non-Covalent Interactions This table provides typical energy values for individual non-covalent interactions that are computationally quantified in molecular complexes, relevant for understanding the binding of this compound in host-guest systems.

| Interaction Type | Typical Energy Range (kcal/mol) | Computational Method |

| Hydrogen Bonds (e.g., N-H···O) | 1.5 - 6.0 | QTAIM / NBO Analysis |

| Weak C-H···O/N Interactions | < 4.0 | QTAIM / NBO Analysis |

Data sourced from general computational chemistry studies on non-covalent interactions in molecular complexes. mdpi.com

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design

Table 1: Hypothetical Synthetic Routes for Cyclobut-2-en-1-ylmethanamine Proposed by an AI Tool

| Route | Key Disconnection | Proposed Precursors | Potential Advantages |

| A | C-N bond formation | Cyclobut-2-en-1-ylmethanol, Ammonia (B1221849) | Direct, potentially atom-economical |

| B | C-C bond formation | 3-Bromocyclobutene, Methanamine | Convergent, modular |

| C | Ring construction | [2+2] cycloaddition | Access to substituted analogs |

This table presents hypothetical data for illustrative purposes.

High-Throughput Experimentation for Reaction Discovery and Optimization

High-Throughput Experimentation (HTE) has become an indispensable tool for accelerating the discovery and optimization of chemical reactions. nih.govseqens.comnih.gov By enabling the parallel execution of a large number of experiments, HTE allows for the rapid screening of catalysts, reagents, and reaction conditions. seqens.comnih.gov This is particularly valuable when exploring the synthesis of a novel compound like this compound, where optimal conditions are unknown.

The miniaturization and automation inherent in HTE workflows not only increase efficiency but also reduce the consumption of valuable materials. nih.govchemrxiv.org The vast amounts of data generated from HTE can be used to train machine learning models, further enhancing our ability to predict and optimize reaction outcomes. nih.gov

Table 2: Illustrative High-Throughput Screening for a Key Reaction in the Synthesis of this compound

| Experiment # | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)2 | PPh3 | Toluene | 80 | 45 |

| 2 | Pd(OAc)2 | Xantphos | Dioxane | 100 | 65 |

| 3 | NiCl2(dppp) | - | THF | 60 | 30 |

| ... | ... | ... | ... | ... | ... |

| 96 | CuI | Phen | DMF | 120 | 75 |

This table presents hypothetical data for illustrative purposes.

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The discovery of novel reactivity modes is a cornerstone of progress in organic synthesis. nih.gov Researchers are constantly seeking to develop new methods for bond formation that are more efficient, selective, and sustainable than existing approaches. mdpi.com For the synthesis of this compound, this could involve the development of new catalytic methods for the direct amination of allylic C-H bonds, or novel cycloaddition strategies for the construction of the cyclobutane (B1203170) ring. organic-chemistry.orgnih.gov

Areas of active research include photoredox catalysis, which uses light to enable new types of chemical transformations, and electrochemistry, which can drive reactions using electricity. cardiff.ac.uk These methods often operate under mild conditions and can provide access to reactive intermediates that are difficult to generate using traditional thermal methods.

Continued Emphasis on Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. solubilityofthings.comchembam.com There is a growing emphasis on developing methodologies that are sustainable, minimize waste, and are energy-efficient. bio-conferences.org A key concept in this area is "atom economy," which seeks to maximize the incorporation of reactant atoms into the final product. rsc.orgjk-sci.com

For the synthesis of this compound, this would mean favoring addition reactions over substitution or elimination reactions that generate stoichiometric byproducts. rsc.org The use of catalytic methods is also central to green chemistry, as catalysts can enable reactions to proceed under milder conditions and with higher efficiency. chembam.com The use of renewable feedstocks and environmentally benign solvents are other important considerations in the development of sustainable synthetic processes.

Multidisciplinary Research at the Interface of Synthetic Organic Chemistry, Computational Science, and Materials Science

The future of synthetic organic chemistry will be increasingly interdisciplinary. cardiff.ac.ukneuroquantology.comuchicago.edu The integration of computational tools is already transforming how chemists design and optimize synthetic routes. neuroquantology.com Collaborations with materials scientists are leading to the development of new catalysts and reagents with enhanced reactivity and selectivity. loyno.edu

Furthermore, the principles of organic synthesis are being applied to the creation of novel functional materials with applications in electronics, medicine, and energy. neuroquantology.comloyno.edusynorgfun.com The synthesis and study of molecules like this compound can contribute to this multidisciplinary effort by providing new building blocks for the construction of complex molecular architectures with tailored properties. This synergy between different scientific disciplines is essential for tackling the major scientific challenges of the 21st century. ukri.org

Q & A

Q. What are the optimal laboratory synthesis routes for Cyclobut-2-en-1-ylmethanamine, and how do reaction conditions influence yield?

this compound can be synthesized via alkylation of cyclobutene derivatives with methanamine under controlled conditions. Key factors include:

- Catalyst selection : Palladium on carbon (Pd/C) or other transition-metal catalysts improve reaction efficiency .

- Temperature and pressure : Hydrogenation reactions typically require 50–80°C and 1–3 atm H₂ to optimize cyclobutane ring stability and amine coupling .

- Purification : Crystallization or column chromatography ensures high purity (>95%), critical for downstream applications .

Q. Which spectroscopic methods are most reliable for structural confirmation of this compound?

A combination of techniques is recommended:

- NMR spectroscopy : ¹H and ¹³C NMR identify cyclobutane ring protons (δ 2.5–3.5 ppm) and methanamine protons (δ 1.8–2.2 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 97.12 for C₅H₉N) .

- IR spectroscopy : N-H stretches (~3300 cm⁻¹) and cyclobutane ring vibrations (1450–1600 cm⁻¹) validate functional groups .

Q. What in vitro assays are suitable for initial biological activity screening?

- Antimicrobial assays : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .

- Enzyme inhibition studies : Fluorescence-based assays to evaluate interactions with targets like monoamine oxidases or cytochrome P450 .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can mechanistic pathways of this compound in ring-opening reactions be investigated?

Advanced methods include:

- Kinetic isotope effects (KIE) : Deuterium labeling at reactive sites to track bond-breaking steps .

- Computational modeling : Density Functional Theory (DFT) simulations to map transition states and activation energies .

- In situ spectroscopy : Time-resolved IR or Raman to monitor intermediate formation during reactions .

Q. What strategies resolve contradictions in reported biological activity data?

- Systematic meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent polarity, cell line variability) .

- Dose-response reevaluation : Conduct EC₅₀/IC₅₀ assays under standardized conditions to validate potency .

- Structural analogs comparison : Test derivatives to isolate structural features responsible for activity discrepancies .

Q. How can molecular docking predict this compound’s interaction with neurological targets?

- Target selection : Prioritize receptors like serotonin transporters (SERT) or NMDA receptors based on structural similarity to known ligands .

- Software tools : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations .

- Validation : Cross-check docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Ventilation : Use fume hoods to prevent inhalation exposure; cyclobutylamine derivatives can irritate mucous membranes .

- Personal protective equipment (PPE) : Nitrile gloves and lab coats to avoid dermal contact .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.